molecular formula C12H10ClN3O2 B13648175 Methyl 4-chloroimidazo[1,2-a]quinoxaline-3(5H)-carboxylate

Methyl 4-chloroimidazo[1,2-a]quinoxaline-3(5H)-carboxylate

Cat. No.: B13648175
M. Wt: 263.68 g/mol
InChI Key: DQGATCUCSBREHF-UHFFFAOYSA-N
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Description

Methyl 4-chloroimidazo[1,2-a]quinoxaline-3(5H)-carboxylate is a heterocyclic compound that belongs to the imidazoquinoxaline family. This compound is characterized by its unique structure, which includes a chloro substituent at the 4-position and a methyl ester group at the 3-position. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-chloroimidazo[1,2-a]quinoxaline-3(5H)-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chloro-1,2-phenylenediamine with ethyl glyoxalate in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in a solvent such as ethanol or acetonitrile. After the cyclization, the resulting product is subjected to esterification to obtain the methyl ester derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloroimidazo[1,2-a]quinoxaline-3(5H)-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro substituent at the 4-position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form quinoxaline derivatives or reduction to form dihydro derivatives.

    Ester Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of polar solvents and heating.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Ester Hydrolysis: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution Products: Various substituted imidazoquinoxalines.

    Oxidation Products: Quinoxaline derivatives.

    Reduction Products: Dihydroimidazoquinoxalines.

    Hydrolysis Products: 4-chloroimidazo[1,2-a]quinoxaline-3-carboxylic acid.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent due to its biological activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-chloroimidazo[1,2-a]quinoxaline-3(5H)-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act by intercalating into DNA, inhibiting enzymes, or modulating signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloroimidazo[1,2-a]quinoxaline
  • 1-methylimidazo[1,2-a]quinoxaline
  • 4-methylimidazo[1,2-a]quinoxaline

Uniqueness

Methyl 4-chloroimidazo[1,2-a]quinoxaline-3(5H)-carboxylate is unique due to the presence of both a chloro substituent and a methyl ester group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H10ClN3O2

Molecular Weight

263.68 g/mol

IUPAC Name

methyl 4-chloro-5H-imidazo[1,2-a]quinoxaline-3-carboxylate

InChI

InChI=1S/C12H10ClN3O2/c1-18-12(17)16-7-6-15-9-5-3-2-4-8(9)14-10(13)11(15)16/h2-7,14H,1H3

InChI Key

DQGATCUCSBREHF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1C=CN2C1=C(NC3=CC=CC=C32)Cl

Origin of Product

United States

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